molecular formula C10H14O B562789 1-Methoxy-2,3,5-trimethylbenzene-d3 CAS No. 1189725-66-3

1-Methoxy-2,3,5-trimethylbenzene-d3

Cat. No.: B562789
CAS No.: 1189725-66-3
M. Wt: 153.239
InChI Key: AWONIZVBKXHWJP-GKOSEXJESA-N
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Description

1-Methoxy-2,3,5-trimethylbenzene-d3 is a deuterated aromatic compound derived from its non-deuterated analog, 1-Methoxy-2,3,5-trimethylbenzene (CAS 20469-61-8). The molecular formula of the non-deuterated form is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol . In the deuterated version, three hydrogen atoms in the methyl (–CH₃) groups are replaced by deuterium (–CD₃), resulting in a molecular weight increase of ~3.02 g/mol (to ~153.24 g/mol). This isotopic substitution significantly alters its spectroscopic properties and kinetic behavior, making it valuable in analytical chemistry and mechanistic studies .

Preparation Methods

The synthesis of 1-Methoxy-2,3,5-trimethylbenzene-d3 typically involves the deuteration of 1-Methoxy-2,3,5-trimethylbenzene. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. Industrial production methods often involve the use of deuterated solvents and catalysts to achieve high purity and yield .

Chemical Reactions Analysis

1-Methoxy-2,3,5-trimethylbenzene-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

Scientific Research Applications

1-Methoxy-2,3,5-trimethylbenzene-d3 is utilized in several key areas of research:

1. Nuclear Magnetic Resonance Spectroscopy

  • The compound serves as a solvent and an internal standard in NMR spectroscopy. Its deuterated nature allows for clearer spectral data by minimizing background noise from hydrogen atoms. This is particularly useful in studying molecular structures and dynamics in complex mixtures .

2. Chemical Synthesis

  • As a precursor for the synthesis of other deuterated compounds, it plays a critical role in organic synthesis. The incorporation of deuterium can significantly alter the reactivity and stability of chemical intermediates, making it valuable for developing new materials and pharmaceuticals .

3. Material Science

  • The compound is employed in the development of advanced materials such as polymers and resins. Its unique properties enable researchers to tailor material characteristics for specific applications, including enhanced thermal stability and chemical resistance .

4. Environmental Studies

  • In environmental chemistry, this compound is used to study the degradation pathways of aromatic hydrocarbons. Its isotopic labeling helps trace the fate of pollutants in various environmental compartments (air, water, soil), providing insights into their ecological impacts .

Case Studies and Research Findings

Several studies have effectively utilized this compound to investigate various scientific questions:

Metabolic Pathway Tracing

  • Research has demonstrated that using deuterated compounds like this compound allows for effective tracing of metabolic pathways involving complex biochemical reactions. The unique isotopic signature enables precise monitoring within biological systems .

Drug Interaction Studies

  • Studies have shown that this compound interacts with various enzymes and receptors critical for drug metabolism. Understanding these interactions aids drug development processes by providing insights into pharmacokinetics and therapeutic effects .

Mechanism of Action

The mechanism of action of 1-Methoxy-2,3,5-trimethylbenzene-d3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various systems.

Comparison with Similar Compounds

Structural Analogues

1-Methoxy-2,4,6-trimethylbenzene

  • Structure : Methoxy group at position 1; methyl groups at positions 2, 4, and 4.
  • Properties : Higher symmetry compared to 1-Methoxy-2,3,5-trimethylbenzene-d3, leading to distinct crystallinity and solubility. Reported in solubility databases but lacks deuterated analogs in literature .
  • Applications : Used as a solvent or intermediate in organic synthesis.

Properties: Higher hydrophobicity due to additional methyl groups. CAS 488-23-3 (1,2,3,4-Tetramethylbenzene) and 95-93-2 (1,2,4,5-Tetramethylbenzene) are known isomers . Applications: Industrial solvent; precursor to polymers.

1-Methoxy-2,4-dinitrobenzene

  • Structure : Methoxy at position 1; nitro groups at 2 and 4.
  • Reactivity : Undergoes nucleophilic substitution with hydrazine, showing pseudo-first-order kinetics (kobs = 0.12 s⁻¹ at 25°C) .
  • Contrast : Unlike this compound, this compound is electron-deficient due to nitro groups, making it reactive toward nucleophiles.

Isotopic Analogues

Non-Deuterated 1-Methoxy-2,3,5-trimethylbenzene NMR: Protons in methyl groups show distinct splitting patterns (e.g., singlet for symmetric –CH₃). Mass Spectrometry: Molecular ion at m/z 150.22 . Stability: Prone to H/D exchange under acidic/basic conditions.

This compound

  • NMR : Deuterium substitution eliminates proton signals for –CD₃ groups, simplifying spectra.
  • Mass Spectrometry : Molecular ion at m/z ~153.24; fragmentation patterns differ due to deuterium .
  • Kinetic Isotope Effect (KIE) : Reactions involving C–D bond cleavage are slower (KIE ≈ 6–10 for C–H vs. C–D), enhancing metabolic stability in tracer studies.

Physicochemical Properties

Property This compound 1-Methoxy-2,4,6-trimethylbenzene 1,2,3,5-Tetramethylbenzene
Molecular Weight (g/mol) ~153.24 150.22 (non-deuterated) 134.22 (C₁₀H₁₄)
Boiling Point (°C) ~245–250 (estimated) 230–235 (predicted) 196–200
Solubility in Water Low (hydrophobic) Low Very low
Key Applications NMR/MS internal standards Organic synthesis Industrial solvents

Research Implications

Analytical Chemistry : The deuterated form’s NMR-silent –CD₃ groups simplify spectral analysis in complex mixtures .

Mechanistic Studies : KIE studies using this compound can elucidate reaction pathways in organic and bioorganic systems.

Limitations: Direct literature on this compound is sparse; most data are inferred from non-deuterated analogs and isotopic principles.

Biological Activity

1-Methoxy-2,3,5-trimethylbenzene-d3, also known as a deuterated derivative of 1-methoxy-2,3,5-trimethylbenzene, is a compound that has gained attention in various fields of research due to its unique properties and biological activities. The presence of deuterium (D) instead of hydrogen (H) enhances its stability and utility in analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

  • Chemical Formula: C10H11D3O
  • Molecular Weight: 153.24 g/mol
  • Structure: Characterized by an aromatic ring with a methoxy group and three methyl groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Alkylation Reactions: Utilizing deuterated benzene derivatives.
  • Bromination and Substitution Reactions: Employing brominating agents to introduce the methoxy group.

These methods allow for the production of the compound with high purity and specific isotopic labeling.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in research:

  • Metabolic Pathway Tracing: The deuterium labeling allows for precise tracking of the compound's metabolic pathways in biological systems. This is crucial for understanding drug metabolism and pharmacokinetics.
  • Interaction with Enzymes and Receptors: The compound can bind to various biomolecules, influencing their activity. This property is significant for studies involving enzyme kinetics and receptor-ligand interactions.

Applications in Research

The applications of this compound are diverse:

  • Analytical Chemistry: Used extensively in NMR spectroscopy to study molecular interactions and reaction mechanisms.
  • Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of related compounds by providing insights into metabolic processes.

Case Studies

Several studies have highlighted the importance of this compound in understanding biological processes:

  • NMR Spectroscopy Studies: In a study focusing on metabolic pathways, researchers utilized this compound to trace the interactions of various drugs within biological systems. The results demonstrated its effectiveness in providing clear insights into metabolic fates and interactions with enzymes.
  • Enzyme Interaction Studies: Another investigation explored how this compound interacts with specific enzymes involved in drug metabolism. The findings indicated that the presence of deuterium significantly affected enzyme kinetics, allowing for better modeling of drug interactions .

Comparative Analysis

To further understand the significance of this compound, a comparative analysis with similar compounds can be useful:

Compound NameStructure FeaturesBiological Activity
1-Methoxy-2,3,5-trimethylbenzeneAromatic ring with methoxy groupGeneral solvent; limited biological studies
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3Similar structure; different methyl positionsUsed in metabolic tracing; NMR studies
2-(2-Aminoethoxy)anisole-d3Contains an amino groupInfluences enzyme activity; therapeutic potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2,3,5-trimethylbenzene-d³, and how can deuterium incorporation efficiency be validated?

  • Methodological Answer : Synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with a phenolic precursor under alkaline conditions. For example, methoxy-d³ groups can be introduced via nucleophilic substitution using deuterated methanol (CD₃OH) in the presence of a base like K₂CO₃. Purification via column chromatography with deuterated solvents (e.g., CDCl₃) minimizes proton contamination. Deuterium incorporation efficiency is validated using mass spectrometry (MS) to confirm the molecular ion peak at m/z +3 (for three deuterium atoms) and ¹H NMR to confirm the absence of proton signals in deuterated positions .

Q. Which analytical techniques are critical for assessing purity and isotopic integrity in deuterated aromatic ethers?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C NMR detects deuterium-induced isotopic shifts, while ¹H NMR verifies the absence of residual protons in deuterated methyl/methoxy groups.
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., M+3 peak for d³ labeling).
  • Isotopic Ratio Monitoring : Gas chromatography-mass spectrometry (GC-MS) quantifies deuterium retention after prolonged storage .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of 1-Methoxy-2,3,5-trimethylbenzene-d³ in substitution reactions compared to its non-deuterated analog?

  • Methodological Answer : KIEs arise from differences in bond vibrational energies between C–H and C–D bonds. For example, in SN2 reactions, deuterated methyl groups may exhibit slower reaction rates due to higher activation energy. Experimental designs should compare rate constants (k) under identical conditions (solvent, temperature). A study on methoxy-dinitrobenzene derivatives demonstrated a 2–3× rate reduction in deuterated analogs due to KIEs . Contradictions in reported KIEs may stem from solvent polarity or competing reaction pathways.

Q. What strategies mitigate deuterium loss during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Storage : Use airtight containers with inert gas (N₂/Ar) and moisture-absorbing agents (molecular sieves).
  • Reaction Design : Avoid protic solvents (e.g., H₂O, MeOH) and high temperatures (>100°C) to prevent H/D exchange.
  • Stability Assays : Monitor deuterium retention via periodic MS analysis. Studies on similar deuterated aromatics show <5% deuterium loss over six months when stored at –20°C .

Q. How can isotopic labeling of 1-Methoxy-2,3,5-trimethylbenzene-d³ enhance metabolic pathway tracing in biological systems?

  • Methodological Answer : Deuterated analogs serve as tracers in mass spectrometry-based metabolomics. For example, in vitro assays using liver microsomes can track metabolic products (e.g., demethylated or hydroxylated derivatives) via LC-MS/MS. The kinetic isotope effect may slow oxidative metabolism, allowing precise detection of intermediate metabolites. A study on deuterated benzophenones demonstrated 30% slower CYP450-mediated oxidation compared to non-deuterated analogs .

Q. Data Contradiction Analysis

Q. Why do reported yields for deuterated aromatic ether syntheses vary across studies?

  • Methodological Insight : Discrepancies often arise from:

  • Deuterium Source Purity : Commercial CD₃OH may contain residual CH₃OH, reducing incorporation efficiency.
  • Reaction Scale : Small-scale reactions (<1 mmol) may suffer from higher proton contamination.
  • Catalyst Selection : Pd/C vs. Raney Nickel in hydrogen-deuterium exchange reactions can lead to 10–15% yield differences .

Q. Tables for Key Data

Parameter Non-Deuterated Deuterated (d³) Reference
Boiling Point (°C)245–250243–248
LogP (Octanol-Water)3.23.1
Metabolic Half-Life (in vitro)4.5 h6.8 h
NMR Chemical Shift (¹³C, ppm)56.2 (OCH₃)56.0 (OCD₃)

Properties

IUPAC Name

1,2,5-trimethyl-3-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONIZVBKXHWJP-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662084
Record name 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189725-66-3
Record name 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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